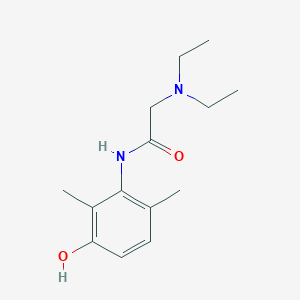

3-Hydroxylidocaine

描述

3-Hydroxylidocaine is a metabolite of lidocaine, a widely used local anesthetic. The chemical formula for this compound is C14H22N2O2 .

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxylidocaine is synthesized through the metabolic pathway of lidocaine. The primary enzyme involved in this process is cytochrome P450 1A2, which hydroxylates lidocaine to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant proteins and human liver microsomes to replicate the metabolic reactions that occur in the human body . This method ensures the production of this compound in sufficient quantities for research and pharmaceutical applications.

化学反应分析

Types of Reactions: 3-Hydroxylidocaine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Chemistry

- Reference Compound : 3-Hydroxylidocaine serves as a reference compound in studies investigating the metabolism of lidocaine and its derivatives. It aids in understanding metabolic pathways and enzyme interactions.

- Synthetic Routes : The compound can be synthesized through metabolic pathways involving cytochrome P450 enzymes, making it a focus for developing synthetic methodologies in pharmaceutical chemistry.

Pharmacology

- Mechanism of Action : Similar to lidocaine, this compound acts on sodium ion channels in nerve cells, inhibiting neuronal signaling related to pain perception. This property makes it valuable in pain management research.

- Therapeutic Potential : Investigations into its analgesic properties suggest that this compound may enhance lidocaine's effectiveness or provide alternative therapeutic avenues for pain relief.

Veterinary Medicine

- Pharmacokinetic Studies : Research has demonstrated distinct pharmacokinetic profiles for this compound following various routes of administration (intravenous, subcutaneous, topical) in horses. These studies are crucial for optimizing dosing regimens and improving therapeutic outcomes in veterinary practices .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reference compound for metabolism studies | Aids in understanding lidocaine metabolism and enzyme interactions |

| Pharmacology | Mechanism of action similar to lidocaine | Inhibits sodium ion channels; potential for enhanced analgesic effects |

| Veterinary Medicine | Pharmacokinetic profiles in horses | Variations observed based on administration route; informs dosing strategies |

Case Study 1: Pharmacokinetics in Horses

In a study involving six horses, researchers administered lidocaine via different routes (IV, SQ, TP) and analyzed the plasma concentrations of lidocaine and its metabolites, including this compound. The results indicated significant differences in absorption rates and elimination half-lives based on the administration method:

- IV Administration : Rapid peak concentrations with a half-life of approximately 0.08 hours.

- SQ Administration : Slower absorption with a half-life around 0.47 hours.

- TP Administration : Prolonged absorption with a half-life of about 8.49 hours .

These findings underscore the importance of route selection in therapeutic applications.

Case Study 2: Metabolic Pathway Insights

Research focused on the metabolic pathways of lidocaine revealed that this compound serves as a critical marker for evaluating cytochrome P450 enzyme activity, particularly CYP1A2 and CYP3A4. The presence and levels of this metabolite provide insights into liver function and drug metabolism .

作用机制

3-Hydroxylidocaine exerts its effects by blocking sodium channels in nerve cells, similar to lidocaine . This action prevents the transmission of nerve impulses, leading to localized numbness and pain relief. The compound interacts with the voltage-gated sodium channels, inhibiting their function and thereby reducing neuronal excitability .

相似化合物的比较

4-Hydroxylidocaine: Another metabolite of lidocaine with similar properties.

Monoethylglycinexylidide (MEGX): A primary metabolite of lidocaine with distinct pharmacological effects.

Glycinexylidide (GX): Another metabolite involved in the metabolic pathway of lidocaine.

Uniqueness of 3-Hydroxylidocaine: this compound is unique due to its specific hydroxylation at the third position of the aromatic ring, which distinguishes it from other lidocaine metabolites. This specific modification influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

生物活性

3-Hydroxylidocaine (3-OH), a significant metabolite of the local anesthetic lidocaine, plays a crucial role in understanding the pharmacological and toxicological profiles of lidocaine. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and potential therapeutic implications.

- Chemical Formula : C14H22N2O2

- CAS Number : 34604-55-2

- Molecular Weight : 250.34 g/mol

This compound shares a similar mechanism of action with lidocaine, primarily functioning as a sodium channel blocker. This inhibition prevents the propagation of action potentials in nerve cells, leading to its anesthetic effects.

Target of Action

- Sodium Ion Channels : 3-OH acts on voltage-gated sodium channels located on the internal surface of nerve cell membranes, similar to lidocaine.

Mode of Action

- Inhibition of Neuronal Signaling : By blocking sodium channels, 3-OH inhibits the neurons' ability to signal pain and other sensations to the brain .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively, particularly in animal models.

| Parameter | Value (Median) |

|---|---|

| Elimination Half-Life (t½) | 1.25 hours (for 3-OH) |

| Absorption Half-Life (t½) | Varies by administration route |

| Bioavailability | Depends on administration route |

Studies on Pharmacokinetics

In a study involving horses, different administration routes (intravenous, subcutaneous, topical) were examined. The pharmacokinetics indicated that the route significantly influenced the absorption and elimination profiles of both lidocaine and its metabolites, including 3-OH .

Metabolic Pathways

This compound is primarily formed through the hydroxylation of lidocaine by cytochrome P450 enzymes, predominantly CYP1A2. Other enzymes involved include CYP3A4 and CYP2B1. The metabolic pathway can be summarized as follows:

- Lidocaine Administration

- Hydroxylation by CYP Enzymes

- Formation of this compound

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits biological activities beyond its role as a mere metabolite:

- Potential Anti-Cancer Activity : Preliminary studies suggest that like lidocaine, 3-OH may have direct and indirect effects on various cancers.

- Role in Lidocaine's Pharmacological Profile : Although less potent than lidocaine, it may contribute to the overall therapeutic efficacy and duration of action due to its sodium channel blocking properties .

Case Studies

Several studies have investigated the biological activity of this compound:

- Equine Study : A pharmacokinetic study in horses demonstrated that serum concentrations of both lidocaine and this compound remained detectable for extended periods post-administration, indicating prolonged activity .

- Human Metabolism Studies : Research on human liver microsomes highlighted the importance of CYP1A2 in converting lidocaine to its metabolites, including 3-OH, emphasizing its role in evaluating liver function and drug metabolism .

属性

IUPAC Name |

2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGUCIDDSCRAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188177 | |

| Record name | 3-Hydroxylidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34604-55-2 | |

| Record name | 3-Hydroxylidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxylidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxylidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary route of 3-hydroxylidocaine formation in the body?

A1: this compound is primarily formed through the aromatic ring hydroxylation of lidocaine, a process mainly facilitated by specific cytochrome P450 enzymes in the liver. [, , , ]

Q2: Which cytochrome P450 enzymes are primarily responsible for this compound formation?

A2: While CYP3A4 was initially considered the main enzyme, research indicates a more significant role for CYP1A2 in this compound formation, especially at clinically relevant lidocaine concentrations. [, , ] Studies with purified rat liver enzymes further pinpoint CYP2B1, 3A2, and particularly, MC-1 as key contributors to this compound formation. [, ]

Q3: How do fluvoxamine and erythromycin impact this compound levels?

A3: Fluvoxamine, a potent CYP1A2 inhibitor, significantly reduces the formation of this compound, highlighting CYP1A2's crucial role in its metabolism. [, ] Erythromycin, a CYP3A4 inhibitor, also demonstrates an inhibitory effect, but its potency is less pronounced than fluvoxamine's, particularly at higher lidocaine concentrations. []

Q4: How does phenobarbital treatment affect lidocaine metabolism, including this compound formation?

A4: Phenobarbital treatment, known to induce specific cytochrome P450 enzymes, leads to a significant increase in the plasma concentration of monoethylglycinexylidide (MEGX), another major lidocaine metabolite. [] Conversely, it causes a significant decrease in this compound plasma levels, indicating a shift in metabolic pathways favoring MEGX production. []

Q5: Beyond the liver, are there other sites of lidocaine metabolism contributing to this compound formation?

A5: While the liver plays a dominant role, extrahepatic metabolism of lidocaine does occur. Research using anhepatic rabbit models demonstrates a complete absence of detectable this compound, confirming the liver's essential role in its formation. []

Q6: What analytical techniques are used to detect and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS), particularly capillary GC-MS, is a widely employed method for separating and identifying this compound and other lidocaine metabolites. [] Additionally, high-performance liquid chromatography (HPLC) combined with techniques like liquid scintillation counting or mass spectrometry allows for the isolation and quantification of this compound and its metabolites. [, ]

Q7: What is the significance of this compound in assessing the functionality of a bioartificial liver?

A8: this compound serves as a valuable marker for evaluating the cytochrome P450 function, specifically CYP3A4 activity, in bioartificial liver models. [, ] The presence and levels of this compound in these models provide insights into the xenogeneic hepatocytes' capacity to metabolize lidocaine and their potential for supporting liver function. [, ]

Q8: Does the route of lidocaine administration affect this compound pharmacokinetics in horses?

A9: Yes, the route of administration significantly influences this compound pharmacokinetics. Following intravenous, subcutaneous, and topical lidocaine administration in horses, distinct pharmacokinetic profiles for this compound are observed, with variations in absorption and elimination half-lives. [] These differences highlight the importance of considering the route of administration when interpreting this compound levels. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。